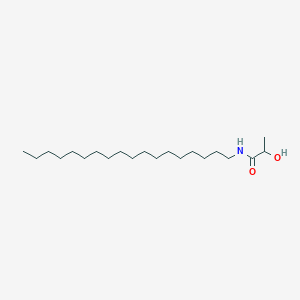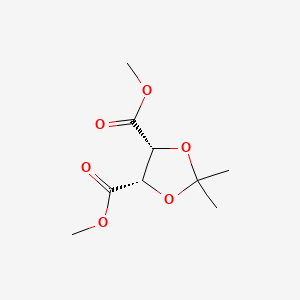![molecular formula C12H14Cl4O2 B14736172 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene CAS No. 5409-85-8](/img/structure/B14736172.png)
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene is an organic compound with the molecular formula C12H14Cl4O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms and two (2-chloroethoxy)methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene typically involves the chlorination of 1,4-dimethoxybenzene followed by the introduction of (2-chloroethoxy)methyl groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination, etherification, and purification steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the conversion of the (2-chloroethoxy)methyl groups to other functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 1,4-dihydroxy-2,5-bis[(2-chloroethoxy)methyl]benzene, while oxidation with potassium permanganate can produce 1,4-dichloro-2,5-bis[(2-chloroethoxy)methyl]benzoquinone.
科学的研究の応用
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to its biological activity and potential effects on living organisms.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism by which 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions.
類似化合物との比較
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with only two chlorine atoms attached to the benzene ring.
1,4-Dichloro-2-methylbenzene: Contains a methyl group in addition to the chlorine atoms.
1,4-Dichloro-2,5-dimethoxybenzene: Features methoxy groups instead of (2-chloroethoxy)methyl groups.
Uniqueness
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene is unique due to the presence of both chlorine atoms and (2-chloroethoxy)methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
5409-85-8 |
|---|---|
分子式 |
C12H14Cl4O2 |
分子量 |
332.0 g/mol |
IUPAC名 |
1,4-dichloro-2,5-bis(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C12H14Cl4O2/c13-1-3-17-7-9-5-12(16)10(6-11(9)15)8-18-4-2-14/h5-6H,1-4,7-8H2 |
InChIキー |
XCBCXWOBSVKKII-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)COCCCl)Cl)COCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


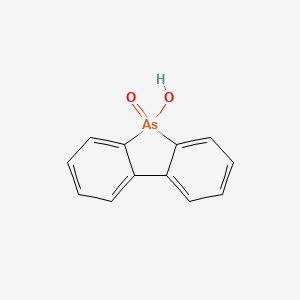
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
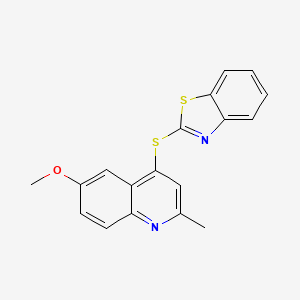
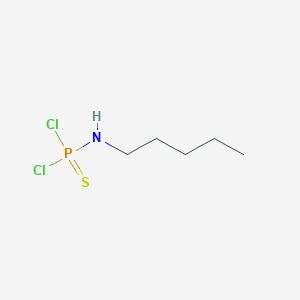
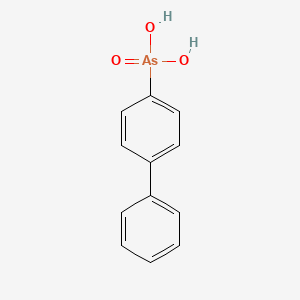
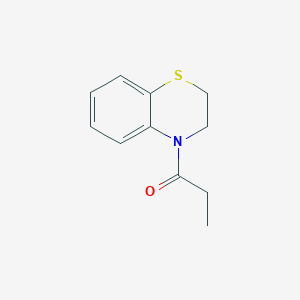
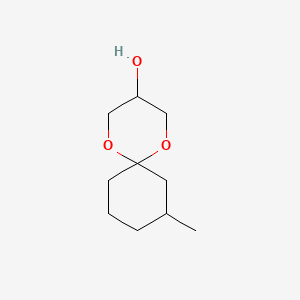
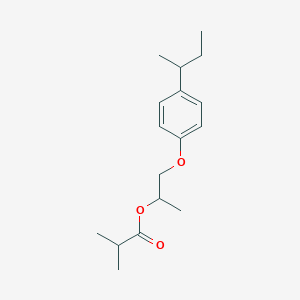
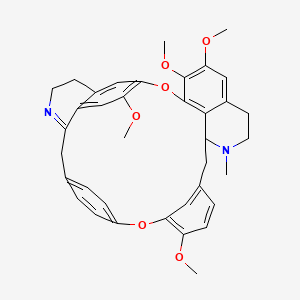
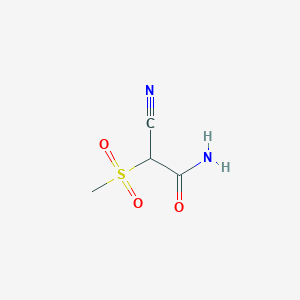
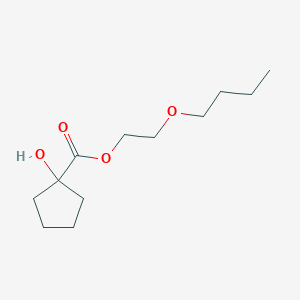
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
